

3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine

CAS number and structure

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Compound of Interest

Compound Name: 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine

Cat. No.: B1304217

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Technical Guide: 3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine**, including its chemical identity, structural information, and relevant physicochemical properties. While specific experimental data for this compound is limited in publicly available literature, this document compiles known information and presents representative experimental protocols and workflows applicable to compounds of this class.

Chemical Identity and Structure

CAS Number: 205582-83-8[1][2][3]

Structure:

- IUPAC Name: 1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone[1]
- Molecular Formula: C₉H₈F₃NO[1]
- Molecular Weight: 203.16 g/mol [1]

- Canonical SMILES: CC(=O)C1=CC=C(C(F)(F)F)N=C1C[\[1\]](#)
- InChI: InChI=1S/C9H8F3NO/c1-5-7(6(2)14)3-4-8(13-5)9(10,11,12)/h3-4H,1-2H3[\[1\]](#)

The structure of **3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine** incorporates a pyridine ring, which is a common scaffold in medicinal chemistry, substituted with a methyl group, an acetyl group, and a trifluoromethyl group. The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability of drug candidates.

Physicochemical and Spectroscopic Data

Quantitative experimental data for **3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine** is not extensively reported. The table below summarizes available information.

Property	Value	Source
CAS Number	205582-83-8	[1] [2]
Molecular Formula	C ₉ H ₈ F ₃ NO	[1]
Molecular Weight	203.16 g/mol	[1]
Physical State	Solid	[1]
Purity	>95% (typical)	[1]

Due to the lack of specific published spectroscopic data for this compound, the following table provides representative ¹H and ¹³C NMR chemical shifts for a structurally related compound, 2-acetylpyridine, for reference purposes.

Nucleus	Chemical Shift (δ, ppm) in CDCl ₃
¹³ C NMR	201.52 (C=O), 146.06, 145.87, 143.44, 129.66, 126.38 (Aromatic Carbons), 36.31 (CH), 18.38 (Me)
¹ H NMR	8.67, 8.03, 7.82, 7.44 (m, 4H, Aromatic), 4.10 (sep, 1H, CH), 1.20 (d, 6H, Me)

Experimental Protocols

A specific, detailed synthesis protocol for **3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine** is not readily available in the peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted pyridines. The following is a representative protocol for the synthesis of a substituted 2-acetylpyridine derivative, which could be adapted for the target molecule.

Representative Synthesis of a 2-Acetylpyridine Derivative

This protocol describes the alkylation of 2-acetylpyridine.

Materials:

- 2-Acetylpyridine
- Sodium hydride (NaH)
- 18-Crown-6-ether
- Alkyl halide (e.g., iodomethane or 1-(bromomethyl)-4-methylbenzene)
- Anhydrous solvent (e.g., THF or DMF)
- Ethyl acetate
- Deionized water
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-acetylpyridine (1.0 eq) and anhydrous solvent.

- Cool the mixture to 0 °C in an ice bath.
- Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
- Add a catalytic amount of 18-crown-6-ether.
- Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
- Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
- Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully adding deionized water.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Characterize the purified product by NMR, IR, and mass spectrometry.

Potential Biological Activity and Screening Workflow

Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neurological effects. The presence of a trifluoromethyl group often enhances the biological potency and metabolic stability of these compounds. While the specific biological activity of **3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine** has not been reported, a general workflow for its synthesis and subsequent biological screening is presented below.



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References

- 1. scielo.br [scielo.br]
- 2. rsc.org [rsc.org]
- 3. 3-Acetyl-6-methylpyridine | C₈H₉NO | CID 95292 - PubChem [pubchem.ncbi.nlm.nih.gov]
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